molecular formula C11H8INO2 B12804420 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone CAS No. 40771-29-7

1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone

Katalognummer: B12804420
CAS-Nummer: 40771-29-7
Molekulargewicht: 313.09 g/mol
InChI-Schlüssel: XHWRWDBCSAYROQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a hydroxy group, an iodine atom, and a quinoline ring, making it a compound of interest in organic chemistry and medicinal research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone typically involves the iodination of 8-hydroxyquinoline followed by acetylation. A common synthetic route includes:

    Iodination: 8-Hydroxyquinoline is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium to introduce the iodine atom at the 7-position.

    Acetylation: The iodinated product is then reacted with acetic anhydride in the presence of a catalyst like pyridine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 1-(8-Quinolinyl)ethanone.

    Reduction: 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanol.

    Substitution: 1-(8-Hydroxy-7-substituted-5-quinolinyl)ethanone.

Wissenschaftliche Forschungsanwendungen

1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.

    Medicine: Explored for its antimicrobial and anticancer properties, leveraging the bioactivity of the quinoline and iodine moieties.

    Industry: Utilized in the development of dyes and pigments, benefiting from its stable and vibrant coloration.

Wirkmechanismus

The mechanism of action of 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone in biological systems involves its interaction with cellular components:

    Molecular Targets: It can bind to DNA and proteins, disrupting their normal function.

    Pathways Involved: The compound may induce oxidative stress and interfere with cellular signaling pathways, leading to cell death in microbial or cancer cells.

Vergleich Mit ähnlichen Verbindungen

    8-Hydroxyquinoline: Lacks the iodine and acetyl groups, used as an antimicrobial agent.

    7-Iodoquinoline: Similar iodine substitution but lacks the hydroxy and acetyl groups.

    1-(8-Hydroxy-5-quinolinyl)ethanone: Similar structure but without the iodine atom.

Uniqueness: 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone stands out due to the combined presence of the hydroxy, iodine, and acetyl groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

40771-29-7

Molekularformel

C11H8INO2

Molekulargewicht

313.09 g/mol

IUPAC-Name

1-(8-hydroxy-7-iodoquinolin-5-yl)ethanone

InChI

InChI=1S/C11H8INO2/c1-6(14)8-5-9(12)11(15)10-7(8)3-2-4-13-10/h2-5,15H,1H3

InChI-Schlüssel

XHWRWDBCSAYROQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C2=C1C=CC=N2)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.